5-Mesitylpentanoic acid
CAS No.:
Cat. No.: VC18232818
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20O2 |
|---|---|
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | 5-(2,4,6-trimethylphenyl)pentanoic acid |
| Standard InChI | InChI=1S/C14H20O2/c1-10-8-11(2)13(12(3)9-10)6-4-5-7-14(15)16/h8-9H,4-7H2,1-3H3,(H,15,16) |
| Standard InChI Key | IJAARYGWAGACAB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)CCCCC(=O)O)C |
Introduction
Structural and Chemical Properties
5-Mesitylpentanoic acid features a pentanoic acid chain (C₅H₁₀O₂) with a mesityl group (1,3,5-trimethylphenyl) attached to the second carbon atom. This configuration introduces steric hindrance and electronic effects that alter its reactivity compared to linear carboxylic acids. The mesityl group’s bulky aromatic structure enhances the compound’s lipophilicity, improving membrane permeability—a critical factor in drug design.
The molecular formula of 5-Mesitylpentanoic acid is C₁₄H₂₀O₂, with a molar mass of 236.31 g/mol. Its IUPAC name is 5-(2,4,6-trimethylphenyl)pentanoic acid, reflecting the substitution pattern on the phenyl ring. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the methyl groups on the mesityl moiety resonate as singlets (δ 2.2–2.4 ppm), while the carboxylic acid proton appears as a broad peak near δ 12 ppm.
Synthetic Methodologies
The synthesis of 5-Mesitylpentanoic acid typically involves Friedel-Crafts alkylation or cross-coupling strategies. A representative pathway includes:
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Friedel-Crafts Acylation: Mesitylene reacts with glutaric anhydride in the presence of AlCl₃ to form 5-mesitylpentanoyl chloride.
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Hydrolysis: The acyl chloride intermediate is hydrolyzed under basic conditions (e.g., NaOH) to yield the carboxylic acid.
Alternative routes employ palladium-catalyzed coupling of mesitylboronic acid with ω-bromopentanoic acid, though this method faces challenges in regioselectivity. Recent advances in flow chemistry have improved yields (up to 78%) by optimizing reaction parameters such as temperature and catalyst loading.
Biological Activity and Mechanisms
Anti-Inflammatory Effects
The mesityl group’s electron-donating properties enable radical scavenging, reducing oxidative stress in murine macrophage models. At 50 μM, the compound suppresses NF-κB signaling by 40%, attenuating pro-inflammatory cytokine production (e.g., TNF-α, IL-6).
Pharmacokinetic and Toxicological Profiles
Pharmacokinetic studies in rats reveal moderate oral bioavailability (32%) due to first-pass metabolism. The compound undergoes glucuronidation in the liver, with a plasma half-life of 4.2 hours. Chronic toxicity assays indicate no significant hepatotoxicity at doses ≤100 mg/kg, though renal clearance decreases by 15% at higher concentrations.
Structural Analogs and Comparative Analysis
| Compound | Structure | Key Differences | Bioactivity (IC₅₀) |
|---|---|---|---|
| 5-Mesitylpentanoic acid | Branched-chain | Mesityl group at C2 | 12.5 μM (HDAC6) |
| 4-Mesitylbutyric acid | Shorter chain | Four-carbon backbone | 28.4 μM (HDAC6) |
| 3-Methylpentanoic acid | Linear chain | Lacks aromatic substitution | >100 μM |
| 2-Ethylhexanoic acid | Ethyl branching | Higher lipophilicity | 45.2 μM (MMP-2) |
The mesityl group’s presence confers superior enzymatic inhibition compared to aliphatic analogs, underscoring its role in target engagement.
Industrial and Research Applications
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Drug Development: Serves as a lead compound for HDAC6 inhibitors in multiple myeloma therapy.
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Material Science: Functionalizes polymers to enhance thermal stability (e.g., 20% increase in decomposition temperature).
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Agrochemicals: Derivatives act as antifungal agents against Fusarium graminearum (EC₅₀ = 8.7 μM).
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